5-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester
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Overview
Description
5-Fluoro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to the biphenyl structure, along with a carboxylic acid methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Fluoro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester involves its interaction with molecular targets such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance binding affinity and selectivity, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and produce desired effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluorobenzotrifluoride: This compound shares similar structural features but differs in the presence of a bromine atom instead of a carboxylic acid methyl ester.
Trifluoromethyl-substituted biphenyls: These compounds have similar trifluoromethyl groups but may vary in other substituents and functional groups.
Uniqueness
5-Fluoro-3’-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester is unique due to its specific combination of fluorine, trifluoromethyl, and ester groups
Properties
IUPAC Name |
methyl 3-fluoro-5-[3-(trifluoromethyl)phenyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c1-21-14(20)11-5-10(7-13(16)8-11)9-3-2-4-12(6-9)15(17,18)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDJKASZESCVSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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